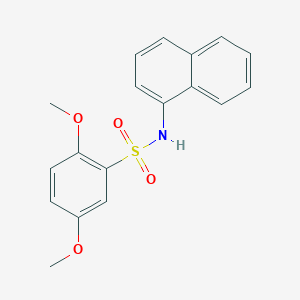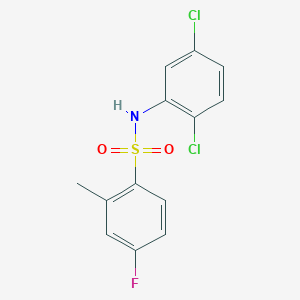
2,5-dimethoxy-N-(1-naphthyl)benzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,5-dimethoxy-N-(1-naphthyl)benzenesulfonamide, also known as W-7, is a chemical compound that has been widely used in scientific research. It was first synthesized in 1978 by Kakiuchi and colleagues as a calmodulin antagonist. Since then, it has been used in various studies to investigate its mechanism of action, biochemical and physiological effects, and potential applications.
作用机制
2,5-dimethoxy-N-(1-naphthyl)benzenesulfonamide inhibits calmodulin by binding to its hydrophobic pocket, which prevents it from binding to calcium ions. This, in turn, reduces the activation of downstream signaling pathways that are dependent on calmodulin. The exact mechanism of action of 2,5-dimethoxy-N-(1-naphthyl)benzenesulfonamide is still not fully understood and requires further investigation.
Biochemical and physiological effects:
2,5-dimethoxy-N-(1-naphthyl)benzenesulfonamide has been shown to have various biochemical and physiological effects. It has been reported to inhibit the activity of several enzymes, including protein kinase C, myosin light chain kinase, and nitric oxide synthase. It has also been shown to affect intracellular calcium levels, which can lead to changes in cellular processes such as muscle contraction and neurotransmitter release.
实验室实验的优点和局限性
2,5-dimethoxy-N-(1-naphthyl)benzenesulfonamide has several advantages for use in laboratory experiments. It is relatively easy to synthesize and has a high purity level. It also has a well-established mechanism of action and has been extensively studied in various experimental systems. However, one limitation of 2,5-dimethoxy-N-(1-naphthyl)benzenesulfonamide is that it can have off-target effects, which can complicate the interpretation of experimental results. Additionally, the concentration of 2,5-dimethoxy-N-(1-naphthyl)benzenesulfonamide required to achieve its inhibitory effects can vary depending on the experimental system, which can make it difficult to compare results between different studies.
未来方向
There are several future directions for research involving 2,5-dimethoxy-N-(1-naphthyl)benzenesulfonamide. One area of interest is investigating its potential as a therapeutic agent for cancer. 2,5-dimethoxy-N-(1-naphthyl)benzenesulfonamide has been shown to inhibit the proliferation of cancer cells in vitro, and further studies are needed to determine its efficacy in vivo. Another area of interest is investigating its effects on other cellular processes, such as autophagy and apoptosis. Additionally, further studies are needed to better understand its mechanism of action and to identify potential off-target effects.
合成方法
The synthesis of 2,5-dimethoxy-N-(1-naphthyl)benzenesulfonamide involves several steps, including the reaction of 2,5-dimethoxybenzenesulfonyl chloride with 1-naphthylamine to form the intermediate product, which is then reacted with ammonia to obtain 2,5-dimethoxy-N-(1-naphthyl)benzenesulfonamide. The synthesis process is relatively simple and can be carried out in a laboratory setting.
科学研究应用
2,5-dimethoxy-N-(1-naphthyl)benzenesulfonamide has been widely used in scientific research due to its ability to inhibit calmodulin, a calcium-binding protein that plays a crucial role in various cellular processes. It has been used in studies related to cell signaling, muscle contraction, and neurotransmitter release. 2,5-dimethoxy-N-(1-naphthyl)benzenesulfonamide has also been used in cancer research to investigate its potential as a therapeutic agent.
属性
分子式 |
C18H17NO4S |
|---|---|
分子量 |
343.4 g/mol |
IUPAC 名称 |
2,5-dimethoxy-N-naphthalen-1-ylbenzenesulfonamide |
InChI |
InChI=1S/C18H17NO4S/c1-22-14-10-11-17(23-2)18(12-14)24(20,21)19-16-9-5-7-13-6-3-4-8-15(13)16/h3-12,19H,1-2H3 |
InChI 键 |
GHKSAXKKOIYBOE-UHFFFAOYSA-N |
SMILES |
COC1=CC(=C(C=C1)OC)S(=O)(=O)NC2=CC=CC3=CC=CC=C32 |
规范 SMILES |
COC1=CC(=C(C=C1)OC)S(=O)(=O)NC2=CC=CC3=CC=CC=C32 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-fluoro-N-(4-{[(4-fluoro-2-methylphenyl)sulfonyl]amino}phenyl)-2-methylbenzenesulfonamide](/img/structure/B280814.png)
![Butyl 5-{[(4-fluoro-2-methylphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B280815.png)
![Methyl 5-[acetyl(8-quinolinylsulfonyl)amino]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B280820.png)
amino]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B280824.png)
![Ethyl 5-{acetyl[(4-fluoro-2-methylphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B280825.png)
![Ethyl 5-{butyryl[(4-fluoro-2-methylphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B280826.png)


![Methyl 5-[benzoyl(2-thienylsulfonyl)amino]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B280833.png)


![3-{[(4-Fluoro-2-methylphenyl)sulfonyl]amino}benzoic acid](/img/structure/B280840.png)
![Ethyl 4-{[(4-fluoro-2-methylphenyl)sulfonyl]amino}benzoate](/img/structure/B280841.png)
